

2-(4-Fluorophenyl)acetohydrazide CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetohydrazide

Cat. No.: B1309197

[Get Quote](#)

Technical Guide: 2-(4-Fluorophenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Fluorophenyl)acetohydrazide**, a key chemical intermediate. It details its chemical identity, physical properties, a standard synthesis protocol, and a visual representation of the synthetic workflow.

Core Compound Information

Chemical Structure:

Image Caption: 2D structure of **2-(4-Fluorophenyl)acetohydrazide**.

Physicochemical Data

The following table summarizes the key quantitative data for **2-(4-Fluorophenyl)acetohydrazide**.

Property	Value	Reference
CAS Number	34547-28-9	[1]
Molecular Formula	C ₈ H ₉ FN ₂ O	
Molecular Weight	168.17 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	158-162 °C	
Purity	≥98%	
Solubility	Soluble in methanol and ethanol	
InChI Key	PFBNINAURUGQRR-UHFFFAOYSA-N	

Experimental Protocols

A standard and efficient two-step laboratory-scale synthesis for **2-(4-Fluorophenyl)acetohydrazide** is detailed below. This process involves the initial Fischer esterification of 2-(4-fluorophenyl)acetic acid to its corresponding ethyl ester, which is then followed by hydrazinolysis to yield the final product.

Part 1: Synthesis of Ethyl 2-(4-fluorophenyl)acetate (Esterification)

This procedure is based on the well-established Fischer esterification reaction.

Materials:

- 2-(4-fluorophenyl)acetic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Dichloromethane

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-fluorophenyl)acetic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a water wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenyl)acetate as an oil.

Part 2: Synthesis of 2-(4-Fluorophenyl)acetohydrazide (Hydrazinolysis)

Materials:

- Ethyl 2-(4-fluorophenyl)acetate (crude from Part 1)
- Hydrazine hydrate (80% solution)
- Ethanol (95%)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Büchner funnel and flask
- Ice bath

Procedure:

- Dissolve the crude ethyl 2-(4-fluorophenyl)acetate in ethanol in a round-bottom flask.
- To the stirred solution, add hydrazine hydrate (1.5 equivalents).
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.
- Monitor the reaction for the formation of a precipitate.
- Upon completion, cool the reaction mixture in an ice bath to facilitate further precipitation of the product.
- Collect the white solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.
- The crude product can be further purified by recrystallization from ethanol to yield pure **2-(4-Fluorophenyl)acetohydrazide**.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of **2-(4-Fluorophenyl)acetohydrazide**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(4-Fluorophenyl)acetohydrazide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 34547-28-9 | 4-Fluorophenylacetic hydrazide | Tetrahedron [thsci.com]
- To cite this document: BenchChem. [2-(4-Fluorophenyl)acetohydrazide CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1309197#2-4-fluorophenyl-acetohydrazide-cas-number-and-structure\]](https://www.benchchem.com/product/b1309197#2-4-fluorophenyl-acetohydrazide-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com